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Compound of Interest

Compound Name: Rucaparib metabolite M309

Cat. No.: B15187202

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic profile of M309, a
metabolite of the poly (ADP-ribose) polymerase (PARP) inhibitor, Rucaparib. The information is
compiled from publicly available research and is intended to support further investigation and
understanding of Rucaparib's metabolic fate and its potential implications.

Introduction to Rucaparib and its Metabolism

Rucaparib is an oral inhibitor of PARP enzymes, including PARP-1, PARP-2, and PARP-3,
which play a crucial role in DNA repair. It is approved for the treatment of certain types of
ovarian and prostate cancers. Following oral administration, Rucaparib undergoes metabolism
through several pathways, including oxidation, N-demethylation, N-methylation, and
glucuronidation.[1] This metabolic conversion results in the formation of several metabolites,
one of which is M309.

M309 is identified as the N-demethylated metabolite of Rucaparib. While it is considered a
minor metabolite, understanding its pharmacokinetic properties is essential for a
comprehensive safety and efficacy profile of the parent drug.

Quantitative Pharmacokinetic Data

A human absorption, distribution, metabolism, and excretion (ADME) study involving a single
oral dose of [**C]-Rucaparib provided key insights into the relative abundance of its
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metabolites. The following tables summarize the quantitative data for M309 in plasma, urine,
and feces.

Table 1: Peak Distribution and Abundance of Rucaparib and Metabolite M309 in Pooled Human

Plasma[1]
Analyte % of Total Radioactivity Concentration (ng Eq/mL)
Rucaparib 64.0 3351120
M309 Trace Not Quantified
M324 18.6 94.0 £ 62.7
Other Metabolites Trace Not Quantified

Data are presented as mean + SD for Rucaparib and M324 concentrations. ng Eq/mL:
nanogram equivalents per milliliter.

Table 2: Excretion of Rucaparib and Metabolites in Humans (% of Administered Dose)[1]

Analyte Urine Feces Total Excretion
Total Radioactivity 17.4 +4.17 71.9+£7.40 89.3+8.54
Rucaparib ~7.6 63.9 -

M309 Trace Trace -

M324 ~7.6 Trace -

Data are presented as mean + SD for total radioactivity. Trace indicates that the metabolite was
detected but at levels too low for accurate quantification as a percentage of the administered
dose.

As indicated in the tables, M309 is present at trace levels in plasma, urine, and feces,
signifying that it is a minor contributor to the overall exposure of Rucaparib-related material in
the body. The primary circulating components are the parent drug, Rucaparib, and the major
metabolite, M324.[1]
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Experimental Protocols

The following section details the methodologies employed in the key studies that identified and
quantified Rucaparib and its metabolites.

Human ADME Study

Obijective: To characterize the absorption, distribution, metabolism, and excretion of [**C]-
Rucaparib in patients with advanced solid tumors.[1]

Methodology:

o Study Population: Patients with advanced solid tumors.

e Dosing: A single oral dose of 600 mg [**C]-Rucaparib.

o Sample Collection: Blood, plasma, urine, and feces were collected at various time points.

» Radioactivity Measurement: Total radioactivity in all matrices was measured using liquid
scintillation counting.

» Metabolite Profiling: Plasma, urine, and feces samples were pooled by collection time and
analyzed for metabolites using liquid chromatography with tandem mass spectrometry (LC-
MS/MS).

Bioanalytical Method for Rucaparib Quantification

While a specific protocol for M309 is not detailed in the available literature, the validated LC-
MS/MS method used for the quantification of Rucaparib in human plasma provides a
foundation for the analytical approach.

Methodology:

 Instrumentation: Liquid chromatography coupled with tandem mass spectrometry (LC-
MS/MS).

o Sample Preparation: Protein precipitation of plasma samples.

o Chromatography: Reversed-phase chromatography.
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« lonization: Electrospray ionization (ESI) in positive ion mode.

» Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions
for the analyte and internal standard.

This methodology is a standard and sensitive approach for the quantification of small
molecules in biological matrices and would be adaptable for the specific quantification of M309
with appropriate optimization of mass transitions and chromatographic conditions.

Metabolic Pathway of Rucaparib to M309

The formation of M309 from Rucaparib occurs through N-demethylation, a common metabolic
reaction catalyzed by cytochrome P450 (CYP) enzymes. The diagram below illustrates this
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Metabolic conversion of Rucaparib to its N-demethylated metabolite, M309.

Conclusion

The pharmacokinetic profile of the Rucaparib metabolite M309 indicates that it is a minor
metabolite, found in trace amounts in plasma, urine, and feces following a single oral dose of
Rucaparib. The primary circulating drug-related components are the parent compound and the
major metabolite, M324. While specific pharmacokinetic parameters such as Cmax, AUC, and
half-life for M309 are not readily available in the literature, the established bioanalytical
methods for Rucaparib can be adapted for its quantification. The formation of M309 occurs via
N-demethylation, a well-understood metabolic pathway. This technical guide provides a
consolidated overview of the current knowledge on M309, which can serve as a valuable
resource for researchers and professionals in the field of drug development. Further studies
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would be required to fully characterize the pharmacokinetic profile and any potential biological
activity of M309.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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